An In-depth Technical Guide to 7-chloro-1H-indole-6-carboxylic acid (CAS 1055320-72-3)
An In-depth Technical Guide to 7-chloro-1H-indole-6-carboxylic acid (CAS 1055320-72-3)
This guide provides a comprehensive technical overview of 7-chloro-1H-indole-6-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a detailed synthetic pathway, discuss its reactivity, and highlight its potential applications in the pharmaceutical industry.
Introduction and Significance
7-chloro-1H-indole-6-carboxylic acid is a substituted indole derivative with the chemical formula C₉H₆ClNO₂. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The presence of a chlorine atom at the 7-position and a carboxylic acid at the 6-position offers unique electronic properties and versatile handles for further chemical modification. This strategic functionalization makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents targeting inflammatory diseases and disorders of the central nervous system.[1]
This document aims to provide a detailed technical resource for scientists working with or considering the use of this compound. The insights provided are grounded in established principles of organic chemistry and experience in the synthesis and application of heterocyclic compounds.
Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the known and predicted properties of 7-chloro-1H-indole-6-carboxylic acid.
Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 1055320-72-3 | ChemScene |
| Molecular Formula | C₉H₆ClNO₂ | ChemScene |
| Molecular Weight | 195.60 g/mol | ChemScene |
| Appearance | White to off-white solid | Generic supplier data |
| Melting Point | Not available. Estimated to be >250 °C based on the melting point of indole-6-carboxylic acid (249-253 °C). | Expert Estimation |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Expert Estimation |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | General knowledge of carboxylic acids |
| Storage | Store at room temperature. | Generic supplier data |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the acidic proton of the carboxylic acid. The N-H proton of the indole will likely appear as a broad singlet downfield (>11 ppm). The protons on the benzene portion of the indole ring will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The protons at positions 2 and 3 of the pyrrole ring will appear as doublets or triplets in the aromatic region. The carboxylic acid proton will be a broad singlet, typically in the 12-13 ppm range, and its signal will disappear upon D₂O exchange.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The carbons attached to the chlorine and nitrogen atoms will also exhibit characteristic chemical shifts.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 peak at m/z 197 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment at m/z 151.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be present around 1680-1710 cm⁻¹. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak around 3300-3400 cm⁻¹.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 7-chloro-1H-indole-6-carboxylic acid is not widely published, a plausible and efficient synthetic route can be designed based on established indole synthesis methodologies, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions. Below is a proposed synthetic workflow.
Proposed Synthetic Pathway
A logical approach to the synthesis of 7-chloro-1H-indole-6-carboxylic acid could start from a commercially available substituted aniline. A potential route is outlined below:
Caption: Proposed synthetic workflow for 7-chloro-1H-indole-6-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-6-methylbenzonitrile To a stirred solution of 2-chloro-3-methylaniline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is heated to facilitate the Sandmeyer reaction. After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude benzonitrile.
Rationale: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
Step 2: Synthesis of 2-Chloro-3-methyl-5-nitrobenzonitrile The 2-chloro-6-methylbenzonitrile is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. The nitro group is directed to the position para to the methyl group and meta to the chloro and cyano groups.
Rationale: The directing effects of the substituents on the aromatic ring guide the position of nitration.
Step 3: Synthesis of 5-Amino-2-chloro-3-methylbenzonitrile The nitro group is reduced to an amine using a standard reduction method, such as iron powder in acidic medium or catalytic hydrogenation with palladium on carbon. This provides the key aniline intermediate for the subsequent indole synthesis.
Rationale: These are common and efficient methods for the reduction of aromatic nitro groups.
Step 4: Synthesis of 7-Chloro-6-cyano-1H-indole The aniline derivative is subjected to a Fischer indole synthesis by reacting it with an appropriate ketone or aldehyde, such as pyruvic acid, followed by cyclization in the presence of an acid catalyst like polyphosphoric acid or zinc chloride.
Rationale: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.
Step 5: Synthesis of 7-chloro-1H-indole-6-carboxylic acid The cyano group of the 7-chloro-6-cyano-1H-indole is hydrolyzed to a carboxylic acid under basic or acidic conditions. Typically, heating with aqueous sodium hydroxide followed by acidification will yield the final product.
Rationale: Hydrolysis of a nitrile is a standard transformation to obtain a carboxylic acid.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis.
Chemical Reactivity and Handling
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of the electron-withdrawing chloro and carboxylic acid groups on the benzene ring will deactivate the ring towards electrophilic attack compared to unsubstituted indole. However, reactions at the N-H position, such as alkylation or acylation, are readily achievable under basic conditions.
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality allows for a range of standard transformations, including:
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Esterification: Reaction with an alcohol in the presence of an acid catalyst.
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Amide formation: Activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by reaction with an amine.
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Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
Safe Handling and Storage
7-chloro-1H-indole-6-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Store the compound in a tightly sealed container in a cool, dry place.
Applications in Research and Drug Discovery
Substituted indole carboxylic acids are important pharmacophores in drug discovery. The title compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. Its structural features suggest potential for development into:
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Anti-inflammatory Agents: Indole-based compounds have been extensively explored as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
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Central Nervous System (CNS) Agents: The indole nucleus is present in many neurotransmitters (e.g., serotonin) and drugs targeting CNS receptors.
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Anticancer Agents: Many indole derivatives have shown potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and protein kinases.
The chloro and carboxylic acid groups provide strategic points for library synthesis and structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds.
Caption: Potential applications of 7-chloro-1H-indole-6-carboxylic acid in drug discovery.
References
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MySkinRecipes. 7-Chloro-1H-indole-6-carboxylicacid. [Link]
